molecular formula C15H17BrN2 B12422285 Anastrozole-destriazole-Br-d12

Anastrozole-destriazole-Br-d12

货号: B12422285
分子量: 317.29 g/mol
InChI 键: IHXHGCDOJLOZML-MGKWXGLJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anastrozole-destriazole-Br-d12 (CAS: 120512-32-5) is a deuterium- and bromine-substituted derivative of anastrozole, a nonsteroidal aromatase inhibitor used primarily in breast cancer treatment. This compound, also referred to as Anastrozole-D12, features 12 deuterium atoms replacing hydrogen atoms and a bromine substituent, enhancing its utility in analytical and pharmacological research. Its molecular formula is C17H7D12N5 (molecular weight: 305.45 g/mol), and it serves as a stable isotope-labeled internal standard for precise quantification in mass spectrometry (MS) and liquid chromatography (LC) analyses .

属性

分子式

C15H17BrN2

分子量

317.29 g/mol

IUPAC 名称

2-[3-(bromomethyl)-5-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile

InChI

InChI=1S/C15H17BrN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3/i1D3,2D3,3D3,4D3

InChI 键

IHXHGCDOJLOZML-MGKWXGLJSA-N

手性 SMILES

[2H]C([2H])([2H])C(C#N)(C1=CC(=CC(=C1)CBr)C(C#N)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H]

规范 SMILES

CC(C)(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Anastrozole-destriazole-Br-d12 involves multiple steps, starting with the preparation of the core Anastrozole structure. The key steps include:

    Formation of the triazole ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of deuterium atoms: Deuterium is incorporated into the molecule using deuterated reagents and solvents.

    Bromination: The final step involves the selective bromination of the triazole ring to obtain Anastrozole-destriazole-Br-d12.

Industrial Production Methods

Industrial production of Anastrozole-destriazole-Br-d12 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large quantities of starting materials are synthesized and purified.

    Optimization of reaction conditions: Reaction parameters such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Purification and isolation: The final product is purified using techniques like chromatography and crystallization to achieve the desired purity levels.

化学反应分析

Types of Reactions

Anastrozole-destriazole-Br-d12 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the brominated triazole ring to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.

Major Products Formed

科学研究应用

Anastrozole-destriazole-Br-d12 is widely used in scientific research for:

    Pharmacokinetic studies: The deuterium atoms allow for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.

    Metabolic pathway analysis: Researchers use this compound to study the metabolic pathways of Anastrozole and its derivatives.

    Drug development: The compound serves as a reference standard in the development of new aromatase inhibitors and related drugs.

    Biological research: It is used to investigate the biological effects of Anastrozole and its interactions with various molecular targets.

作用机制

Anastrozole-destriazole-Br-d12 exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By blocking this enzyme, the compound reduces estrogen levels in the body, which is particularly useful in the treatment of hormone receptor-positive breast cancer. The molecular targets include the aromatase enzyme and estrogen receptors, and the pathways involved are related to estrogen synthesis and signaling.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following table highlights key structural differences among Anastrozole-destriazole-Br-d12 and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
Anastrozole-destriazole-Br-d12 C17H7D12N5 305.45 Deuterium (12), Bromine Internal standard for LC/MS
α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile C15H5D12BrN2 317.29 Bromomethyl, Deuterium (12) Impurity reference standard
6-(Benzo[d][1,3]dioxol-5-yloxy)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-5-fluoro-1H-benzo[d]imidazole (4e) C25H15BrFN2O4 529.30 Bromobenzo-dioxole, Fluoro Anticancer research (synthetic intermediate)
Anastrozole (Parent Compound) C17H19N5 293.37 Cyano, Triazole Breast cancer therapy

Notes:

  • The brominated deuterated variants (e.g., Anastrozole-destriazole-Br-d12) exhibit enhanced stability and isotopic purity for analytical reproducibility .
  • Compound 4e (from ) shares structural motifs like bromine and benzodioxole but lacks deuterium, limiting its use in tracer studies .
Analytical Data Comparison:
Parameter Anastrozole-destriazole-Br-d12 Compound 4e
Melting Point Not reported 218–220°C
1H-NMR (δ ppm) Aromatic protons: 7.2–8.1; Deuteration confirmed by signal absence Aromatic: 6.8–7.5; Fluoro: 5.1
MS (m/z) [M+H]+: 306.4 [M+H]+: 530.3
Elemental Analysis C: 66.8%, H: 0.6%, N: 22.9% C: 56.7%, H: 2.8%, N: 5.3%

Key Observations :

  • Deuterium substitution in Anastrozole-destriazole-Br-d12 simplifies NMR interpretation by reducing proton signals, aiding in structural confirmation .
  • Compound 4e’s higher molecular weight and bromine content make it suitable for halogen-specific pharmacological studies but less compatible with isotope dilution assays .

Anastrozole-destriazole-Br-d12

  • Pharmacokinetic Studies : Used as an internal standard for quantifying anastrozole in plasma due to its negligible metabolic interference .
  • Regulatory Compliance : Supports method validation for Abbreviated New Drug Applications (ANDAs) with traceability to pharmacopeial standards (USP/EP) .

Analogous Compounds

  • α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile : Employed in impurity profiling to ensure drug safety during commercial production .
  • Compound 4e: Investigated for anticancer activity, though its non-deuterated structure limits analytical precision compared to deuterated analogs .

生物活性

Anastrozole-destriazole-Br-d12 is a derivative of anastrozole, a well-known aromatase inhibitor used primarily in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. This compound, like its parent drug, functions by inhibiting the aromatase enzyme, which is responsible for converting androgens to estrogens. This inhibition leads to decreased estrogen levels, thereby slowing the growth of estrogen-dependent tumors.

Aromatase Inhibition : Anastrozole competes with androgens for binding to the aromatase enzyme, effectively reducing the synthesis of estrogens such as estradiol (E2) and estrone (E1) in peripheral tissues. The biological activity of Anastrozole-destriazole-Br-d12 is expected to mirror this mechanism, leading to similar therapeutic effects.

Pharmacodynamics

The pharmacodynamic profile of anastrozole has been extensively studied. A recent study indicated that increasing the dose of anastrozole from 1 mg to 10 mg daily significantly improved estrogen suppression in patients who did not achieve adequate suppression on the lower dose. Specifically, 76% of patients on the higher dose achieved adequate estrogen suppression levels, highlighting the importance of dose optimization in treatment regimens .

Case Studies and Clinical Findings

  • Efficacy in Breast Cancer Treatment :
    • Study Overview : In a multicenter trial involving 764 postmenopausal women, anastrozole was compared with megestrol acetate. Results indicated that both doses (1 mg and 10 mg) were effective, with median time to progression being around 21 weeks .
    • Response Rates : Approximately one-third of patients treated with anastrozole experienced a clinical benefit, with notable differences in weight gain profiles compared to megestrol acetate .
  • Dose Escalation Study :
    • A study focused on dose escalation found that approximately 30% of patients experienced inadequate estrogen suppression on standard doses. The switch to a higher dose (10 mg) resulted in significant improvements in estrogen suppression rates .

Summary of Biological Activity

Parameter Anastrozole (1 mg) Anastrozole (10 mg) Megestrol Acetate
Median Time to Progression21 weeks21 weeksNot specified
Clinical Benefit Rate~33%~33%~26%
Weight Gain RateLowLowHigh

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。